2,2-Dimethylpropoxy-(4-methylphenyl)borinic acid

Description

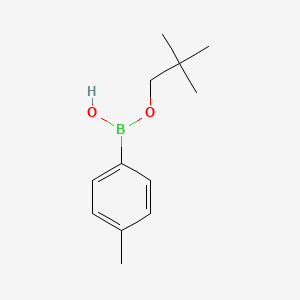

2,2-Dimethylpropoxy-(4-methylphenyl)borinic acid is a borinic acid derivative with the general structure R₁R₂B(OH), where R₁ is a 2,2-dimethylpropoxy group and R₂ is a 4-methylphenyl group. Borinic acids are characterized by two organic substituents attached to a boron atom, distinguishing them from boronic acids (RB(OH)₂) and triarylboranes (R₃B). The synthesis of borinic acids typically involves the addition of two equivalents of organometallic reagents (e.g., Grignard or lithium reagents) to trialkoxyboranes, though this process is more complex than boronic acid synthesis due to the risk of over-addition forming triarylboranes or tetraarylborates .

This compound’s electrophilic boron center and steric profile, influenced by its bulky substituents, make it relevant in catalysis, sensing, and medicinal chemistry. Its reactivity toward hydrogen peroxide (H₂O₂) is particularly notable, as borinic acids generally oxidize faster than boronic acids, releasing functional groups like phenols or fluorophores .

Properties

Molecular Formula |

C12H19BO2 |

|---|---|

Molecular Weight |

206.09 g/mol |

IUPAC Name |

2,2-dimethylpropoxy-(4-methylphenyl)borinic acid |

InChI |

InChI=1S/C12H19BO2/c1-10-5-7-11(8-6-10)13(14)15-9-12(2,3)4/h5-8,14H,9H2,1-4H3 |

InChI Key |

VKHCYLVRGBKLAH-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC=C(C=C1)C)(O)OCC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Addition to Boron Reagents

The most established method involves nucleophilic addition of aryl and alkyl organometallic reagents to electrophilic boron centers such as trialkoxyboranes or boron halides. This pathway is particularly suitable for synthesizing symmetrical and non-symmetrical borinic acids, including those with complex substituents like the 2,2-dimethylpropoxy group.

- Trialkoxyboranes (e.g., B(OMe)₃, B(OtBu)₃)

- Organolithium (ArLi) or Grignard reagents (ArMgX, RLi)

- First addition: The organometallic reagent reacts with the boron center, forming a boronic ester intermediate.

- Second addition: A second equivalent of the organometallic reagent reacts, yielding a borinic ester.

- Hydrolysis or ligand exchange: The ester is hydrolyzed or undergoes ligand exchange to afford the borinic acid.

This method is versatile but requires meticulous control of reaction conditions to prevent over-addition or formation of undesired by-products such as triarylboranes.

Formation via Hydroboration and Ligand Exchange

Alternative routes include hydroboration of alkenes or alkynes followed by ligand exchange:

- Hydroboration: The addition of boron hydrides to unsaturated hydrocarbons, followed by oxidation or ligand exchange, can generate borinic acids with specific substituents.

- Ligand exchange: Using chelating ligands such as alcohols or phenols to replace boron-bound groups, enabling the incorporation of the 2,2-dimethylpropoxy moiety.

Hydrolysis of Triarylboranes

Triarylboranes can be hydrolyzed under controlled conditions to produce borinic acids. For example:

- Starting with aryltriarylboranes , controlled hydrolysis with water or dilute acid yields the corresponding borinic acids.

- Incorporation of the 4-methylphenyl group can be achieved by selecting appropriate triarylboranes with that substituent prior to hydrolysis.

Specific Synthesis of the 2,2-Dimethylpropoxy-(4-methylphenyl)borinic acid

Preparation of the 4-Methylphenyl Borinic Acid

Step 1: Synthesis of 4-methylphenylboronic acid derivatives

- Method: React aryl halides (e.g., 4-methylbromobenzene) with magnesium or lithium to generate arylmagnesium or aryllithium reagents.

- Reaction: The aryllithium or Grignard reagent is then added to boron electrophiles such as B(OiPr)₃ or B(OMe)₃, forming boronic esters.

Step 2: Conversion to borinic acid

- Hydrolysis of the boronic ester yields the free borinic acid with a 4-methylphenyl substituent.

Incorporation of the 2,2-Dimethylpropoxy Group

Step 3: Alkylation with 2,2-dimethylpropyl (neopentyl) derivatives

- The 2,2-dimethylpropoxy group can be introduced via nucleophilic substitution or via organometallic reagents prepared from 2,2-dimethylpropyl alcohol derivatives.

- Method: Use of 2,2-dimethylpropyl Grignard or organolithium reagents reacting with boron intermediates to form the desired borinic acid.

Step 4: Hydrolysis and purification

- The borinic ester is hydrolyzed under mild acidic conditions, such as dilute hydrochloric acid, to produce the free borinic acid.

- Purification involves filtration and recrystallization, often under inert atmosphere to prevent oxidation.

Summary of the Synthetic Route

| Step | Reagent/Condition | Product | Notes |

|---|---|---|---|

| 1 | 4-methylbromobenzene + Mg or Li | 4-methylphenylmagnesium bromide | Grignard or organolithium reagent |

| 2 | B(OiPr)₃ or B(OMe)₃ + aryl reagent | Arylboronic ester | Formation of arylboronic ester |

| 3 | Reaction with 2,2-dimethylpropyl organometallic | Boronic ester with 2,2-dimethylpropoxy group | Key step for side chain incorporation |

| 4 | Hydrolysis with dilute acid | This compound | Final product |

Data Supporting the Synthesis

Reaction Conditions and Yields

Characterization Data

Mechanistic Insights and Limitations

- Selectivity: Precise control over equivalents of organometallic reagents is crucial to avoid over-addition leading to triarylboranes.

- Stability: Borinic acids are sensitive to oxidation; thus, reactions are performed under inert atmospheres, and purification often involves chelation with amino alcohols.

- Functional group tolerance: Electron-donating and withdrawing groups on the aromatic ring are generally tolerated, but reactive substituents like vinyl groups may pose challenges.

Chemical Reactions Analysis

Types of Reactions

4-Methylphenylboronic acid neopentyl ester undergoes various chemical reactions, including:

Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction forms a carbon-carbon bond, producing biaryl or substituted alkenes.

Oxidation: The boronic ester can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-methylphenylboronic acid and neopentyl glycol.

Common Reagents and Conditions

Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol).

Oxidation: Hydrogen peroxide, sodium perborate, or other oxidizing agents.

Hydrolysis: Acidic (e.g., HCl) or basic (e.g., NaOH) aqueous solutions.

Major Products

Suzuki–Miyaura Coupling: Biaryl or substituted alkenes.

Oxidation: 4-Methylphenol.

Hydrolysis: 4-Methylphenylboronic acid and neopentyl glycol.

Scientific Research Applications

4-Methylphenylboronic acid neopentyl ester has numerous applications in scientific research:

Chemistry: Widely used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds, essential in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Biology: Utilized in the development of boron-containing compounds for biological studies, including enzyme inhibitors and molecular probes.

Medicine: Investigated for its potential in drug development, particularly in the synthesis of boron-containing drugs with unique pharmacological properties.

Industry: Employed in the production of advanced materials, such as polymers and electronic components, due to its ability to form stable carbon-boron bonds.

Mechanism of Action

The primary mechanism of action for 4-methylphenylboronic acid neopentyl ester involves its role as a boron reagent in Suzuki–Miyaura coupling reactions. The process includes the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic ester transfers its aryl group to the palladium complex, forming a new carbon-palladium bond.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl or substituted alkene product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Comparison with Similar Compounds

Reactivity Toward Hydrogen Peroxide

Borinic acids exhibit significantly faster oxidation kinetics compared to boronic acids. For example:

| Compound Type | Time for Complete Oxidation (pH 7.4) | Reference |

|---|---|---|

| Phenylborinic Acid | 2 minutes | |

| Phenylboronic Acid | 2.5 hours |

The enhanced reactivity of borinic acids arises from their higher electrophilicity and reduced steric hindrance, enabling rapid H₂O₂-mediated cleavage. In 2,2-Dimethylpropoxy-(4-methylphenyl)borinic acid, the 2,2-dimethylpropoxy group may further modulate reactivity by stabilizing transition states during oxidation .

Structural and Bonding Differences

- Boronic Acids (RB(OH)₂) : Feature a trigonal planar boron center with two hydroxyl groups. Their lower electrophilicity limits reaction rates but enhances stability in aqueous environments.

- Borinic Acids (R₁R₂B(OH)) : Possess a tetrahedral boron center with one hydroxyl group. The reduced electron density at boron increases susceptibility to nucleophilic attack, as seen in H₂O₂ sensing .

Computational studies show that borinic acids form stronger hydrogen bonds with diols (e.g., catechol) due to their asymmetric charge distribution, leading to higher association constants (up to 10× greater than boronic acids) .

Comparison with Structurally Analogous Compounds

Biological Activity

2,2-Dimethylpropoxy-(4-methylphenyl)borinic acid is a compound belonging to the class of organoboron compounds, which have gained attention in recent years for their diverse biological activities. This article explores the biological activity of this specific compound, including its interactions with biological molecules, potential therapeutic applications, and relevant research findings.

Overview of Organoboron Compounds

Organoboron compounds, including boronic acids and their derivatives, are known for their unique chemical properties and biological activities. They can interact with various biological targets, making them valuable in medicinal chemistry. The biological effects of these compounds often stem from their ability to form reversible covalent bonds with biomolecules, particularly those containing hydroxyl groups.

Mechanisms of Biological Activity

- Antioxidant Properties : Research indicates that organoboron compounds can exhibit antioxidant activity. For example, studies have shown that certain boron-based hybrids can inhibit cell death induced by oxidative stress, as seen in differentiated SH-SY5Y cells exposed to amyloid-beta (Aβ) peptides. These compounds demonstrated a significant increase in cell viability by counteracting oxidative damage .

- Enzyme Inhibition : Boronic acids are known to inhibit enzymes such as acetylcholinesterase (AChE), which is relevant in the context of neurodegenerative diseases like Alzheimer's. The ability of this compound to modulate enzyme activity could be explored further for potential therapeutic applications .

- Antimicrobial Activity : Some studies have reported that boronic compounds exhibit antimicrobial properties against various pathogens. For instance, boronic-imine structured compounds have shown efficacy against Staphylococcus aureus and other microorganisms . This suggests that this compound may also possess similar activities.

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant capabilities of boron-based hybrids similar to this compound. These compounds were tested against oxidative stressors, revealing their potential to enhance cell viability significantly under conditions mimicking neurodegeneration.

| Concentration (μM) | Cell Viability Increase (%) |

|---|---|

| 25 | 25-33 |

| 50 | 63-71 |

| 100 | Not specified |

Case Study 2: Enzyme Inhibition

In another investigation focusing on AChE inhibition by boron-containing compounds, it was found that at a concentration of 50 μM, the compound reduced AChE activity significantly compared to untreated controls.

| Treatment | AChE Activity Reduction (%) |

|---|---|

| Control | 0 |

| Boron Compound (50 μM) | 22.96 |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2,2-dimethylpropoxy-(4-methylphenyl)borinic acid, and what analytical methods validate its purity?

- Methodological Answer : Synthesis typically involves organometallic additions (e.g., Grignard or lithium reagents) to boronate esters under inert conditions. For example, phenyl lithium reacts with pinacol boronate esters to yield borinic acids, requiring strict moisture control . Post-synthesis, purity is confirmed via to identify tetracoordinate borinate intermediates and mass spectrometry for molecular weight verification. HPLC or GC-MS ensures no residual solvents or byproducts .

Q. How does the stability of this compound compare to boronic acids under ambient conditions?

- Methodological Answer : Borinic acids generally exhibit lower chemical stability due to higher Lewis acidity, making them prone to hydrolysis. Storage recommendations include anhydrous environments (argon/glovebox) and low temperatures (-20°C). Stability assays using in deuterated solvents over time can track degradation (e.g., oxidation to boronic acids) .

Q. What safety protocols are critical when handling borinic acids in laboratory settings?

- Methodological Answer : Use acid-resistant gloves (nitrile/neoprene) and splash-resistant goggles. Work under fume hoods to avoid inhalation. Contaminated clothing should be laundered on-site to prevent secondary exposure. Emergency showers/eye wash stations must be accessible. Toxicity assessments via zebrafish or cell viability assays are recommended for novel derivatives .

Advanced Research Questions

Q. How can enantioselective desymmetrization of 2,2-disubstituted-1,3-propanediols be achieved using chiral borinic acids?

- Methodological Answer : C-symmetric borinic acids (e.g., 2,2-dimethylpropoxy derivatives) act as chiral catalysts. Reaction optimization includes screening solvents (toluene/THF), temperatures (0–25°C), and stoichiometry. Enantiomeric excess (ee) is quantified via chiral HPLC or with chiral shift reagents. Computational modeling (DFT) helps propose stereocontrol mechanisms, such as boron-diol coordination geometry .

Q. Why do borinic acids show divergent catalytic performance compared to boronic acids in oxidation-mediated reactions?

- Methodological Answer : Borinic acids oxidize faster (e.g., with HO) due to electronic effects (higher electrophilicity) but may form less stable intermediates. Kinetic studies using in PBS buffer (pH 7.4) reveal borinic acids like phenylborinic acid oxidize in <2 minutes vs. 2.5 hours for boronic acids. Competing pathways (e.g., steric hindrance in tetravalent borate formation) can reduce yields in some reactions, necessitating substituent tuning .

Q. How do structural modifications (e.g., aryl substituents) influence the reactivity of borinic acids in HO sensing applications?

- Methodological Answer : Electron-withdrawing groups (e.g., -CF) enhance oxidation rates by increasing boron's electrophilicity. Fluorogenic probes with coumarin scaffolds are synthesized via Pd-catalyzed cross-coupling. Time-resolved fluorescence assays quantify HO detection limits. Confocal microscopy validates cellular uptake and ROS detection in live cells .

Q. What strategies reconcile contradictory data on borinic acid efficacy in catalytic reactions?

- Methodological Answer : Contradictions (e.g., high reactivity but low yield) arise from competing side reactions or solvent effects. Systematic DOE (Design of Experiments) can isolate variables like solvent polarity, temperature, and catalyst loading. For example, borinic acid-ethanolamine complexes improve stability in aqueous media, mitigating decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.